N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound with a complex structure that includes an ethoxyphenyl group and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-ethoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)propylamine
- N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)butanamide
Uniqueness
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide stands out due to its unique combination of an ethoxyphenyl group and a methylpiperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H24N2O2/c1-3-20-15-6-4-14(5-7-15)17-16(19)12-18-10-8-13(2)9-11-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) |
InChI Key |
UNBNBMHPCGZDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C |
Origin of Product |
United States |
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